molecular formula C16H12ClF3N2O4 B14348364 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide CAS No. 91024-92-9

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide

Cat. No.: B14348364
CAS No.: 91024-92-9
M. Wt: 388.72 g/mol
InChI Key: MWJSUHLDJRMGJE-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro, trifluoromethyl, and nitro group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and droplet-based microreactors has been explored to enhance the efficiency and safety of the synthesis process .

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide is unique due to its combination of chloro, trifluoromethyl, nitro, and ethyl groups, which impart specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

91024-92-9

Molecular Formula

C16H12ClF3N2O4

Molecular Weight

388.72 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide

InChI

InChI=1S/C16H12ClF3N2O4/c1-2-21-15(23)9-3-5-12(22(24)25)14(7-9)26-13-6-4-10(8-11(13)17)16(18,19)20/h3-8H,2H2,1H3,(H,21,23)

InChI Key

MWJSUHLDJRMGJE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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